2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c18-13-6-8-14(9-7-13)19-17(21)15-11-22-16(20-15)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLSPKSCDWIOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327046 | |
| Record name | 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820087 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478042-51-2 | |
| Record name | 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid Chloride Mediated Coupling
Synthesis of Thiazole-4-Carbonyl Chloride :
Amidation with 4-Fluoroaniline :
Carbodiimide-Based Coupling
For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) is preferred:
| Reagent | Role | Equiv | Conditions |
|---|---|---|---|
| EDC | Coupling agent | 1.5 | 0°C → RT, 12 h |
| HOBt | Activator | 1.5 | N₂ atmosphere |
| 4-Fluoroaniline | Nucleophile | 1.2 | DMF or DCM as solvent |
This method achieves 80–85% yield with minimal racemization, making it suitable for gram-scale synthesis.
Alternative Synthetic Routes
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed approach enables modular construction of the benzyl-thiazole moiety:
Thiazole Boronic Ester Preparation :
Coupling with Benzyl Halides :
This method allows for late-stage functionalization but requires stringent anhydrous conditions and palladium removal steps.
Solid-Phase Synthesis
For high-throughput applications, Wang resin-bound thiazole cores have been utilized:
Resin Functionalization :
Amide Coupling :
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Reaction Temperature | 70–80°C | Higher temps accelerate cyclization |
| Solvent Polarity | ε = 4–6 (e.g., THF) | Enhances intermediate solubility |
| Catalyst Loading | 5 mol% Pd for couplings | Balances cost and activity |
| pH during Workup | 7–8 | Prevents acid hydrolysis of amide |
Meticulous control of these factors reduces byproducts such as:
- Over-oxidized Thiazoles : Mitigated by limiting iodine stoichiometry to 1.1 equiv.
- Diastereomeric Amides : Suppressed via low-temperature coupling (-10°C).
Analytical Characterization
Post-synthesis validation employs:
NMR Spectroscopy :
Mass Spectrometry :
HPLC Purity :
- >99% purity achieved using a C18 column (acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Cl₂, Br₂).
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-Benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the carboxamide group can participate in hydrogen bonding interactions. These combined effects contribute to the compound’s biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes structurally related thiazole-4-carboxamide derivatives, highlighting key differences in substituents and molecular properties:
Key Structural and Functional Differences
- Chlorine (in the 4-chlorobenzyl analog) is more electronegative than fluorine, which may alter dipole moments and intermolecular interactions .
Hydrogen-Bonding Capacity :
Hypothetical Pharmacological Implications
- Receptor Binding : Fluorinated analogs (e.g., ) are often explored in kinase inhibitors or antimicrobial agents due to fluorine’s ability to modulate bioavailability and target affinity .
- Solubility and Permeability : The 4-methoxybenzyl group in may improve aqueous solubility compared to the target’s benzyl group, but at the cost of reduced lipophilicity.
Biological Activity
2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide is a synthetic compound belonging to the thiazole family, characterized by its unique structure which includes a benzyl group, a fluorophenyl group, and a carboxamide group. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's IUPAC name is 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide. Its molecular formula is , and it features a thiazole ring that contributes to its biological activity through interactions with various molecular targets.
The biological activity of 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide is believed to be mediated through several mechanisms:
- Enzyme Interaction : The thiazole ring can modulate the activity of specific enzymes.
- Binding Affinity : The fluorophenyl group enhances binding affinity to biological targets.
- Hydrogen Bonding : The carboxamide group participates in hydrogen bonding, facilitating interactions with receptors.
Anticancer Activity
A notable area of interest is the compound's anticancer properties. Preliminary studies suggest that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide have demonstrated selective cytotoxicity against a range of human tumor cell lines, including:
- Human cervical carcinoma (HeLa)
- Colon adenocarcinoma (CaCo-2)
- Breast cancer cells
In vitro studies reported IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Benzyl-N-(4-fluorophenyl)-succinamic acid | Structure | Moderate anticancer activity |
| N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide | Structure | Antimicrobial properties |
| 2-Benzyl-N,N’-bis(4-fluorophenyl)malonamide | Structure | Anticancer and anti-inflammatory |
This table illustrates that while other compounds show similar activities, the presence of the thiazole ring in 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide may confer distinct advantages in terms of reactivity and biological efficacy.
Case Studies
Several case studies have explored the biological activity of thiazole derivatives:
- Anticancer Efficacy : A study demonstrated that a derivative similar to 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 1.143 µM to 9.27 µM .
- Antimicrobial Testing : Another investigation focused on thiazole derivatives showed promising results against Staphylococcus aureus and other pathogens, suggesting potential applications in treating infections .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via the Hantzsch thiazole synthesis (common for thiazole derivatives). This involves reacting a substituted thiourea with an α-halo ketone in a polar solvent (e.g., ethanol) under reflux. Key parameters for optimization include:
- Temperature : Maintain reflux (~78°C for ethanol) to ensure reactivity without decomposition.
- Reaction Time : Monitor via TLC or HPLC to avoid over-reaction.
- Purification : Use recrystallization or column chromatography to isolate the product.
- Yield improvements may require iterative adjustments to stoichiometry or solvent polarity .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Answer :
- NMR Spectroscopy : - and -NMR confirm substituent positions and aromaticity (e.g., benzyl and fluorophenyl groups).
- IR Spectroscopy : Identify functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm).
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline) provides absolute stereochemical confirmation .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?
- Answer :
- Solubility : Likely low in water (common for thiazole carboxamides); use DMSO or DMF for in vitro assays.
- Stability : Assess via accelerated stability studies (e.g., pH, temperature variations). Hydrolytic sensitivity of the carboxamide group may require storage at −20°C under inert atmosphere .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC values) across studies?
- Answer :
- Standardize Assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and controls.
- Purity Verification : Confirm compound purity (>95%) via HPLC and elemental analysis.
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., fluorophenyl-thiazole derivatives) to identify trends.
- Address solvent effects (e.g., DMSO concentration) on activity .
Q. What strategies enhance target selectivity of the thiazole core against kinases or other enzymes?
- Answer :
- Structure-Activity Relationship (SAR) Studies :
- Modify the benzyl group (e.g., introduce electron-withdrawing substituents) to modulate electron density.
- Replace the fluorophenyl group with bioisosteres (e.g., chlorophenyl) to probe steric effects.
- Computational Docking : Use molecular dynamics simulations to predict binding interactions (e.g., MAPK1 kinase binding pocket) .
Q. How can metabolic stability and toxicity be systematically evaluated during preclinical development?
- Answer :
- In Vitro Models :
- Liver Microsomes : Assess phase I metabolism (CYP450 enzymes).
- Hepatocyte Assays : Evaluate phase II conjugation (e.g., glucuronidation).
- Toxicity Screens :
- Ames Test : Mutagenicity potential.
- hERG Assay : Cardiotoxicity risk.
- ADME Profiling : Use LC-MS/MS to quantify plasma protein binding and half-life .
Q. What computational approaches predict the compound’s binding mode to biological targets?
- Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., kinase ATP-binding sites).
- QSAR Modeling : Corrogate electronic (e.g., logP) and steric descriptors (e.g., polar surface area) with activity data.
- MD Simulations : Validate docking poses by simulating ligand-protein dynamics over nanoseconds .
Methodological Considerations
- Data Contradiction Analysis : Always cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays).
- Experimental Reproducibility : Document reaction conditions (e.g., humidity, solvent grade) and biological assay protocols in detail.
- Advanced Purification : Employ preparative HPLC for isomers or byproducts that may skew biological results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
